![molecular formula C23H28ClN3O B10853069 2-[[4-[2-[1-[(3-Chlorophenyl)methyl]cyclohex-2-en-1-yl]ethoxy]phenyl]methyl]guanidine](/img/structure/B10853069.png)
2-[[4-[2-[1-[(3-Chlorophenyl)methyl]cyclohex-2-en-1-yl]ethoxy]phenyl]methyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RWJ-49968 is a small molecule drug initially developed by R.W. Johnson Pharmaceutical Research Institute. It is known for its role as a protein kinase inhibitor, specifically targeting histidine protein kinases. This compound has shown potential in treating infectious diseases, particularly bacterial infections and mycoses .
Preparation Methods
The synthesis of RWJ-49968 involves the preparation of histidine kinase inhibitors. The synthetic routes and reaction conditions for this compound are detailed in various studies. For instance, in vitro kinase assays were performed using the Sln1 histidine kinase purified from bacteria as a fusion protein to glutathione S-transferase . specific industrial production methods for RWJ-49968 are not widely documented in the available literature.
Chemical Reactions Analysis
RWJ-49968 undergoes several types of chemical reactions, primarily focusing on its role as a histidine kinase inhibitor. The compound has been shown to inhibit kinase activity at a 50% inhibitory concentration of 10 micromolar . Common reagents and conditions used in these reactions include the use of purified histidine kinase and glutathione S-transferase fusion proteins. The major products formed from these reactions are the inhibited kinase proteins, which result in the antifungal and antibacterial properties of RWJ-49968 .
Scientific Research Applications
RWJ-49968 has been extensively studied for its scientific research applications. In chemistry, it is used as a model compound for studying protein kinase inhibition. In biology and medicine, RWJ-49968 has shown potential as an antifungal and antibacterial agent. It inhibits the growth of Saccharomyces cerevisiae and Candida albicans strains, with minimum inhibitory concentrations ranging from 1 to 20 micrograms per milliliter . This compound has also been explored for its potential in treating bacterial infections and mycoses .
Mechanism of Action
The mechanism of action of RWJ-49968 involves the inhibition of histidine protein kinases. These kinases are part of two-component signal transduction systems that are essential for bacterial and fungal growth. By inhibiting these kinases, RWJ-49968 disrupts the signal transduction pathways, leading to the inhibition of cell growth and proliferation . Interestingly, the mode of action of RWJ-49968 is independent of histidine kinase inhibition, suggesting multiple mechanisms of action .
Comparison with Similar Compounds
RWJ-49968 is often compared with other histidine kinase inhibitors such as RWJ-49815 and RWJ-61907. All three compounds have shown antifungal properties, but RWJ-49968 and RWJ-49815 have been more effective in inhibiting kinase activity at lower concentrations compared to RWJ-61907 . The uniqueness of RWJ-49968 lies in its dual mechanism of action, which includes both histidine kinase inhibition and other unidentified pathways .
Properties
Molecular Formula |
C23H28ClN3O |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
2-[[4-[2-[1-[(3-chlorophenyl)methyl]cyclohex-2-en-1-yl]ethoxy]phenyl]methyl]guanidine |
InChI |
InChI=1S/C23H28ClN3O/c24-20-6-4-5-19(15-20)16-23(11-2-1-3-12-23)13-14-28-21-9-7-18(8-10-21)17-27-22(25)26/h2,4-11,15H,1,3,12-14,16-17H2,(H4,25,26,27) |
InChI Key |
VJXVVAAVNHDMTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)(CCOC2=CC=C(C=C2)CN=C(N)N)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyloxycarbonylamino-3-{[(R)-1-(3-piperidin-4-yl-propionyl)-piperidine-3-carbonyl]-amino}-propionic acid](/img/structure/B10852989.png)
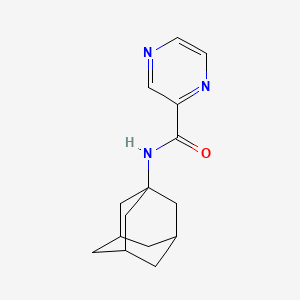
![ethyl (7S)-11-oxo-14-(2-trimethylsilylethynyl)-2,4,10-triazatetracyclo[10.4.0.02,6.07,10]hexadeca-1(16),3,5,12,14-pentaene-5-carboxylate](/img/structure/B10852996.png)

![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(4-bromophenyl)-hydroxyphosphoryl]methyl]-3-[3-[4-(3-chlorophenyl)phenyl]-1,2-oxazol-5-yl]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10853014.png)
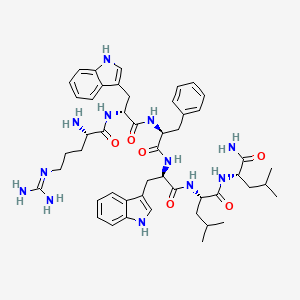
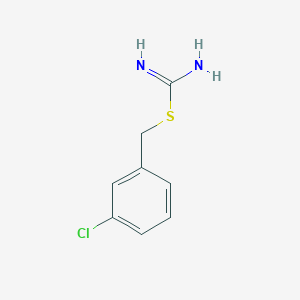
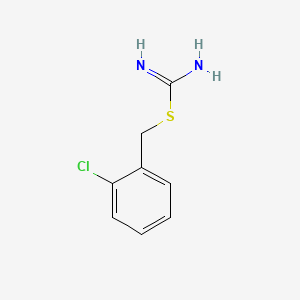
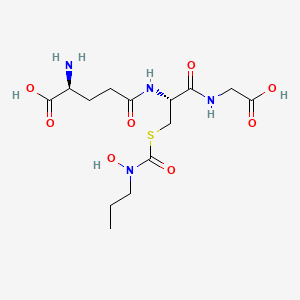

![3-(1-azabicyclo[2.2.2]octan-3-yl)-1-(N,N'-dicyclohexylcarbamimidoyl)-1-[(4-naphthalen-1-ylphenyl)methyl]urea](/img/structure/B10853055.png)
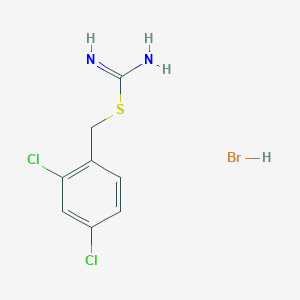
![N-[[4-(benzamidocarbamoyl)cyclohexyl]methyl]-2-nitro-4-(trifluoromethyl)cyclohexane-1-sulfonamide](/img/structure/B10853059.png)
![4-Bromo-N-[4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-benzenesulfonamide](/img/structure/B10853075.png)
